N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide
Description
Nomenclature and Structural Characterization
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound’s IUPAC name is derived from its structural components:
IUPAC Name : N-(2-(1,3-benzothiazol-2-yl)phenyl)-5-methyl-1,2-oxazole-3-carboxamide
CAS Registry Number : Not explicitly listed in publicly available databases (e.g., PubChem, SciFinder). Analogous compounds, such as N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide (CAS 941913-79-7), share structural similarities but lack the 3-methyl substituent on the isoxazole ring.
Key Substituents :
- Benzothiazole core : A fused heterocycle containing sulfur and nitrogen atoms.
- Isoxazole ring : A five-membered aromatic ring with two double bonds, substituted at position 5 with a methyl group.
- Carboxamide linker : Connects the benzothiazole-phenyl moiety to the isoxazole scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₂S |
| Molecular Weight | 351.38 g/mol |
| SMILES | O=C(Nc1ccc(cc1)c2nc3ccccc3s2)C1=CC(=NO1)C |
Molecular Architecture: Benzothiazole-Isoxazole Hybrid Scaffold
The compound’s structure integrates two pharmacologically relevant heterocycles (benzothiazole and isoxazole) via a carboxamide bridge.
Benzothiazole Moiety
- Core Structure : A benzene ring fused to a thiazole (S-N-C-C) ring system.
- Electronic Properties : Electron-withdrawing sulfur and nitrogen atoms enhance aromatic stability.
- Substituents : A phenyl group attached at the 2-position of the benzothiazole.
Isoxazole Moiety
- Core Structure : A five-membered ring with two double bonds (C=N-O-C).
- Substituents :
- A methyl group at position 3, influencing steric and electronic properties.
- A carboxamide group at position 5, enabling hydrogen bonding.
Hybrid Scaffold Interactions
- π-π Stacking : Aromatic benzothiazole and phenyl rings may engage in intermolecular interactions.
- Hydrogen Bonding : The carboxamide’s NH and O groups participate in hydrogen bonds with neighboring molecules.
- Steric Effects : The 3-methyl group on the isoxazole ring limits rotational flexibility, stabilizing the conformation.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is unavailable, insights can be drawn from analogous structures.
Herringbone Packing Motifs
Benzoxazole derivatives (e.g., methyl 1,3-benzoxazole-2-carboxylate) exhibit herringbone arrangements stabilized by:
- C–H···N Hydrogen Bonds : Between aromatic C–H groups and the isoxazole’s nitrogen.
- π–π Interactions : Slipped stacking of aromatic rings (e.g., benzothiazole and phenyl groups).
Conformational Flexibility
- Planar Aromatic Systems : The benzothiazole and isoxazole rings adopt near-planar geometries due to aromaticity.
- Carboxamide Rotation : The N–C bond in the carboxamide group allows limited rotation, enabling conformational adaptability.
| Interaction Type | Key Features | Example |
|---|---|---|
| Hydrogen Bonding | NH···O or NH···N interactions | Carboxamide NH with adjacent O |
| π–π Stacking | Offset aromatic ring alignment | Benzothiazole-phenyl stacking |
| Dipole-Dipole Forces | Sulfur and nitrogen electronegativity | Benzothiazole’s S–N dipole |
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-10-15(23-21-11)17(22)19-13-7-3-2-6-12(13)18-20-14-8-4-5-9-16(14)24-18/h2-10H,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDPTAZGBZDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands.
Formation of Isoxazole Ring: The phenyl-benzothiazole intermediate is then subjected to a cyclization reaction with a nitrile oxide to form the isoxazole ring.
Amidation: Finally, the isoxazole derivative is reacted with an amine to form the carboxamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research has demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacteria Tested | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 8 | 10 |
| Staphylococcus aureus | 8 | 9 |
| Bacillus subtilis | 8 | 8 |
| Staphylococcus epidermidis | 8 | 7 |
The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting enzymes crucial for folate synthesis, akin to established sulfonamide drugs .
Anticancer Activity
Emerging evidence suggests that N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide may possess anticancer properties. Studies indicate that benzothiazole derivatives can act as potent antimitotic agents.
Case Study: Mechanism of Anticancer Activity
A recent study explored the anticancer potential of benzothiazole-based compounds, including derivatives similar to this compound. The findings revealed that these compounds inhibit tubulin polymerization, blocking cancer cell proliferation. The proposed mechanism involves binding to the colchicine site on tubulin, which is essential for microtubule assembly during mitosis, leading to cell cycle arrest and apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications. The presence of specific substituents can enhance its potency and selectivity.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variation in pyridine substitution | Alters selectivity towards different strains |
| Isoxazole ring modifications | Potentially enhances anticancer activity |
The incorporation of a methoxy group on the benzothiazole ring has been shown to improve lipophilicity, thereby enhancing cellular uptake and bioavailability .
Future Directions and Research Opportunities
Given its promising biological activities, further research on this compound is warranted. Potential areas for exploration include:
- Mechanistic Studies : Detailed investigations into the mechanisms underlying its antimicrobial and anticancer effects.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Optimization : Modifying the compound's structure to enhance potency and reduce toxicity.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide involves its interaction with molecular targets such as COX enzymes. By binding to the active site of these enzymes, it inhibits their activity, leading to reduced production of pro-inflammatory mediators like prostaglandins . This inhibition is crucial for its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole and phenyl moieties but differ in the functional groups attached to the phenyl ring.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives are structurally similar but lack the isoxazole and carboxamide functionalities.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide is unique due to its combination of benzothiazole, phenyl, and isoxazole moieties, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide is a compound that combines a benzothiazole moiety with isoxazole, which has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 335.37 g/mol. The structure features a benzothiazole ring, which is known for its pharmacological properties, and an isoxazole ring that contributes to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.37 g/mol |
| CAS Number | 941035-00-3 |
Antimicrobial Activity
Research has shown that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several benzothiazole derivatives against common pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 4 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.
Research Findings
- Cell Line Studies : In studies involving human breast cancer cell lines (MCF-7), the compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
- Mechanism of Action : Further investigations revealed that the compound may inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to the PI3K/Akt pathway .
Neuroprotective Activity
Recent studies have explored the neuroprotective effects of the compound, particularly in models of neurodegenerative diseases like Alzheimer's.
Findings on Acetylcholinesterase Inhibition
A derivative containing a similar structure was found to exhibit potent acetylcholinesterase inhibitory activity with an IC50 value of 2.7 µM, suggesting potential applications in treating cognitive decline associated with Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
Table 2: SAR Insights from Related Compounds
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | Antibacterial | 4 |
| Benzothiazole Derivative B | Anticancer | 15 |
| Isoxazole Derivative C | Acetylcholinesterase | 2.7 |
Q & A
Q. What synthetic strategies are employed for N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Coupling Reactions : Substituted 2-amino benzothiazoles are coupled with carboxylic acid derivatives (e.g., isoxazole-5-carboxylic acid) using activating agents like EDCI or DCC in anhydrous solvents (e.g., DMF) .
- Cyclization : Acid-mediated cyclization of thiourea intermediates (e.g., from aryl isothiocyanates) to form heterocyclic cores .
- Optimization : Key parameters include solvent choice (acetonitrile for fast kinetics), temperature control (reflux for 1–3 minutes), and catalysts (e.g., iodine for sulfur elimination) .
Q. How is structural confirmation achieved for this compound?
Methodological Answer:
- Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm proton environments and carbon frameworks. For example, benzo[d]thiazole protons appear as doublets at δ 7.2–8.1 ppm .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ calculated: 379.12; observed: 379.11) .
- Melting Point : Consistency with literature values (e.g., 160–165°C) ensures purity .
Q. What structural features influence its reactivity in medicinal chemistry applications?
Methodological Answer:
- Electron-Deficient Isoxazole : The 3-methylisoxazole core enhances electrophilicity, facilitating nucleophilic substitutions .
- Benzo[d]thiazole : The sulfur and nitrogen atoms enable π-π stacking and hydrogen bonding with biological targets (e.g., COX enzymes) .
Advanced Research Questions
Q. How is the anti-inflammatory activity of this compound evaluated in vitro?
Methodological Answer:
- COX Inhibition Assay : Measure IC₅₀ values using ovine COX-1/COX-2 enzymes and colorimetric detection (e.g., 11.34 µM for COX-1) .
- Albumin Denaturation Test : Quantify inhibition (%) at 100 µg/mL to assess protein stabilization .
- Molecular Docking : AutoDock 4.2 simulates binding to COX-2 (PDB ID: 5KIR) to validate interactions with Ser530 and Tyr385 .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Methodological Answer:
- Substituent Effects : Introducing methoxy groups at the benzothiazole 6-position increases COX-2 selectivity (SI > 100) .
- Piperidine/Morpholine Moieties : Alkylamine side chains improve solubility and target engagement (e.g., morpholine derivatives show 69.64% albumin inhibition) .
- Electron-Withdrawing Groups : Fluorine or nitro groups at the isoxazole 3-position enhance metabolic stability .
Q. How are computational methods integrated to predict binding modes and pharmacokinetics?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding affinity (ΔG ≈ -9.2 kcal/mol) with COX-2 .
- ADMET Prediction : SwissADME calculates logP (2.5) and bioavailability scores (0.55) to optimize lead compounds .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
- Bioassay Standardization : Use internal controls (e.g., celecoxib for COX-2 assays) to normalize inter-lab variability .
- Meta-Analysis : Compare HRMS and NMR data across studies to identify impurities or stereochemical discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
